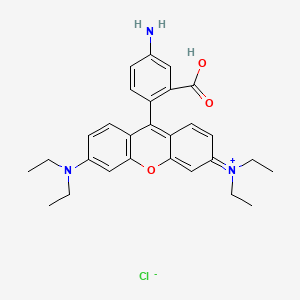

Rhodamine B amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-(4-amino-2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3.ClH/c1-5-30(6-2)19-10-13-22-25(16-19)34-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(29)15-24(21)28(32)33;/h9-17,29H,5-8H2,1-4H3,(H,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKXARDVYLOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657569 | |

| Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100992-88-9 | |

| Record name | 9-(4-Amino-2-carboxyphenyl)-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine� B amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Rhodamine B Amine: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of Rhodamine B amine from Rhodamine B, tailored for researchers, scientists, and professionals in drug development. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

Rhodamine B is a highly fluorescent dye belonging to the xanthene class. Its robust photophysical properties, including high quantum yield and photostability, have led to its widespread use in various scientific applications, such as fluorescence microscopy, immunoassays, and as a tracer dye. The carboxylic acid group on the Rhodamine B molecule offers a convenient handle for chemical modification, allowing for its conjugation to biomolecules or incorporation into more complex sensor systems.

The conversion of Rhodamine B to this compound introduces a primary amine functionality. This amine group serves as a versatile reactive site for further chemical modifications, such as amide bond formation, enabling the attachment of a wide range of molecules including peptides, proteins, and other functional moieties.[1][2] This guide details a common and effective method for this conversion through the amidation of Rhodamine B with ethylenediamine.

Synthesis Pathway

The synthesis of this compound from Rhodamine B is typically achieved through a one-step amidation reaction. In this process, the carboxylic acid of Rhodamine B reacts with an excess of a diamine, most commonly ethylenediamine, to form a stable amide bond. This reaction results in the formation of a spirolactam ring, which is a characteristic feature of many Rhodamine B derivatives modified at the carboxylic acid position.[3][4] The reaction is typically carried out under reflux in an alcohol solvent.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from Rhodamine B, based on established literature procedures.[5]

3.1. Materials and Reagents

-

Rhodamine B (C₂₈H₃₁ClN₂O₃)

-

Ethylenediamine (C₂H₈N₂)

-

Ethanol (C₂H₅OH), absolute

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Hexane

-

Ethyl Acetate

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Glass column for chromatography

-

Silica gel for column chromatography

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add Rhodamine B (e.g., 4.8 g, 10 mmol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture until the Rhodamine B is fully dissolved.

-

Reagent Addition: Add an excess of ethylenediamine (e.g., 5 mL) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Continue refluxing with constant stirring until the characteristic pink color of the Rhodamine B solution disappears, indicating the completion of the reaction. This typically takes several hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction and Washing: Dissolve the resulting solid residue in dichloromethane. Transfer the solution to a separatory funnel and wash it several times with deionized water to remove excess ethylenediamine and other water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane using a rotary evaporator to yield the crude product.

3.4. Purification

-

Column Chromatography: The crude solid product is purified by column chromatography on silica gel.[5]

-

Eluent: A mixture of ethyl acetate and hexane (e.g., 1:3 v/v) is a suitable eluent system.[5]

-

Fraction Collection: Collect the fractions containing the desired product (monitoring by TLC, Rf ≈ 0.45 in 1:3 ethyl acetate/hexane).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Rhodamine B | 1 equivalent | [5] |

| Ethylenediamine | Excess | [5] |

| Reaction Conditions | ||

| Solvent | Ethanol | [5] |

| Temperature | Reflux | [5] |

| Yield and Purity | ||

| Yield | ~80% | [5] |

| Purification Method | Column Chromatography | [5] |

| Characterization (¹H-NMR) | ||

| δ (ppm) in CDCl₃ | See below | [5] |

| 7.88–7.90 (d, 1H, ArH) | [5] | |

| 7.42–7.45 (m, 2H, ArH) | [5] | |

| 7.07–7.09 (d, 1H, ArH) | [5] | |

| 6.26–6.43 (m, 6H, ArH) | [5] | |

| 3.20–3.35 (q, 8H, NCH₂CH₃) | [5] | |

| 3.17–3.18 (t, 2H, NCH₂CH₂N) | [5] | |

| 2.41–2.43 (t, 2H, NCH₂CH₂N) | [5] | |

| 0.85–1.55 (t, 12H, NCH₂CH₃) | [5] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for synthesizing and purifying this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from Rhodamine B via amidation with ethylenediamine is a robust and high-yielding procedure.[5] This method provides a straightforward route to a versatile derivative of Rhodamine B that is amenable to a wide array of subsequent chemical modifications. The detailed protocol and workflow provided in this guide offer a clear and reproducible methodology for researchers and scientists in the field of chemical biology and drug development. The availability of this amine-functionalized fluorophore is crucial for the development of novel fluorescent probes and bioconjugates.[1]

References

Rhodamine B Amine: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical and structural properties of Rhodamine B amine, a versatile fluorescent dye widely utilized in biological research and drug development. It is intended for researchers, scientists, and professionals who require detailed technical data and established experimental protocols for the application of this fluorophore.

Core Chemical Properties and Structure

This compound (CAS No. 100992-88-9) is a derivative of the well-known Rhodamine B dye.[1] In this derivative, the carboxylic acid group on the pendant phenyl ring of Rhodamine B is replaced with a primary amine. This primary amine serves as a reactive handle for covalent attachment to various biomolecules, making it a valuable tool for fluorescent labeling.[1][] The core structure is based on a xanthene ring system, which is responsible for its robust fluorescence.[]

The chemical structure of this compound is provided below:

Figure 1. The chemical structure of this compound, illustrating the xanthene core and the reactive primary amine group on the phenyl ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 100992-88-9 | [1][][4][5] |

| Molecular Formula | C₂₈H₃₁N₃O₃ | [][4] |

| Molecular Weight | 457.56 g/mol | [] |

| Appearance | Pink/dark red solid or semi-solid | [6] |

| Melting Point | 210-211 °C (decomposes) for parent Rhodamine B | [7] |

| Solubility | Soluble in DMSO, Chloroform (5 mg/mL) | [6] |

Spectral Properties

This compound is a bright, red-orange fluorescent dye.[] Its spectral characteristics are highly dependent on the solvent environment.[9][10] The primary spectral data are compiled in the table below. For context, data for the parent compound, Rhodamine B, are included as they are more extensively characterized and share a similar chromophore.

| Property | Value | Conditions / Solvent | Source(s) |

| Excitation Maximum (λ_ex) | ~544 nm | PEG-Amine derivative | [6] |

| 543 nm | Parent Rhodamine B | ||

| 542 nm | Parent Rhodamine B | [11] | |

| Emission Maximum (λ_em) | ~576 nm | PEG-Amine derivative | [6] |

| 590 nm | Parent Rhodamine B | [11] | |

| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Parent Rhodamine B at 542.8 nm in Ethanol | [12] |

| Fluorescence Quantum Yield (Φ_F) | 0.70 | Parent Rhodamine B in Ethanol | [12][13] |

| 0.65 | Parent Rhodamine B in Basic Ethanol | [9][11] | |

| 0.49 | Parent Rhodamine B in Ethanol | [9][11] | |

| 0.43 | Parent Rhodamine B in PBS | [13] |

Chemical Reactivity and Stability

Reactivity of the Amine Group

The primary amine (-NH₂) on this compound is a nucleophile, making it suitable for conjugation to biomolecules.[6] It can be covalently linked to carboxylic acids present in proteins (e.g., on aspartic acid or glutamic acid residues, or the C-terminus) using carbodiimide crosslinker chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11][14] This reaction forms a stable amide bond.

Spirolactam Equilibrium and pH Sensitivity

A critical property of Rhodamine B amides is their existence in equilibrium between two forms: a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirolactam form.[15][16][17] The closed form dominates in neutral to basic conditions, leading to a loss of color and fluorescence.[9][18] In acidic environments (typically pH < 6), the equilibrium shifts to the open, fluorescent form.[18] This "turn-on" fluorescence in acidic conditions makes these probes useful for imaging acidic organelles like lysosomes.[16] The specific pKa of this transition is influenced by the nature of the group attached to the rhodamine amide.[16][18]

Storage and Handling

This compound and its derivatives are sensitive to light and air.[6] For optimal stability, the compound should be stored at low temperatures (e.g., -20°C), protected from light, and kept in a dry environment.[6] Solutions of rhodamine dyes are known to adsorb to plastics and should be stored in glass containers.[9][11]

Applications in Research

This compound is a versatile tool for fluorescently labeling a wide range of biomolecules.[1] Its primary applications include:

-

Fluorescence Microscopy: Labeled antibodies, peptides, or other molecules are used to visualize specific targets within fixed or living cells.[][][19]

-

Flow Cytometry: Conjugates, particularly antibodies, are used to identify and sort cell populations based on the expression of specific surface or intracellular markers.[][9]

-

Bioconjugation: Serves as a fundamental building block for creating more complex fluorescent probes and biosensors.[1]

-

Saccharide Analysis: It can be used as a highly sensitive derivatization reagent for the analysis of sugars via liquid chromatography.[20]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protocol: Labeling Proteins with this compound via EDC Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using EDC (a zero-length carbodiimide crosslinker), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

A. Materials and Reagents

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or similar amine-containing buffer)

-

Purification: Desalting column (e.g., PD-10) or dialysis cassette (e.g., 10K MWCO)

B. Experimental Procedure

-

Protein Preparation:

-

Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL. The buffer must be free of extraneous primary amines or carboxylates.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

-

-

EDC/Sulfo-NHS Stock Solutions:

-

Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold deionized water.

-

-

Two-Step Activation and Coupling (Recommended):

-

Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[14]

-

Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups, forming a semi-stable NHS-ester intermediate.

-

Increase the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).

-

Immediately add the this compound stock solution to the activated protein. A 10- to 20-fold molar excess of dye over protein is a common starting point.[14]

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS-esters and stop the reaction. Incubate for 30 minutes.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and crosslinking reagents by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[]

-

Alternatively, perform extensive dialysis against the storage buffer at 4°C.

-

-

Characterization and Storage:

-

Determine the protein concentration (A₂₈₀) and dye concentration (A₅₅₀) using a spectrophotometer to calculate the degree of labeling (DOL).

-

Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide or storing at -20°C.[]

-

References

- 1. a2bchem.com [a2bchem.com]

- 4. This compound | CAS 100992-88-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. aablocks.com [aablocks.com]

- 6. nanocs.net [nanocs.net]

- 7. Rhodamine B solution [chembk.com]

- 9. Rhodamine B - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. RHODAMINE B - Ataman Kimya [atamanchemicals.com]

- 12. omlc.org [omlc.org]

- 13. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]

- 14. biotium.com [biotium.com]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

- 18. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. This compound as a highly sensitive fluorescence derivatization reagent for saccharides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodamine B Amine: Fluorescence Quantum Yield and Lifetime

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Rhodamine B is a well-characterized and widely utilized fluorescent dye from the xanthene family. Its amine-reactive derivatives are particularly valuable in biological research, enabling covalent labeling of proteins and other biomolecules for visualization and quantification. The core photophysical properties that dictate the performance of Rhodamine B amine as a fluorescent probe are its fluorescence quantum yield (Φf) and fluorescence lifetime (τ). The quantum yield quantifies the efficiency of photon emission after absorption, while the lifetime describes the average duration the molecule spends in the excited state. Both parameters are exquisitely sensitive to the local molecular environment, making a thorough understanding of their characteristics essential for the design and interpretation of fluorescence-based assays. This guide provides a technical overview of these properties, detailed experimental protocols for their measurement, and a summary of key influencing factors.

Data Presentation: Photophysical Properties

The fluorescence quantum yield and lifetime of Rhodamine B are highly dependent on the solvent environment. While data specifically for "this compound" is less common and would be application-specific (i.e., dependent on the conjugated molecule), the values for the parent compound, Rhodamine B, provide a reliable baseline.

Table 1: Fluorescence Quantum Yield (Φf) and Lifetime (τ) of Rhodamine B in Various Solvents

| Solvent | Quantum Yield (Φf) | Lifetime (τ) in ns |

| Ethanol | 0.49 - 0.65[1][2][3] | 1.7 - 2.7[4] |

| Methanol | — | 2.4[4] |

| Water | — | 1.5 - 1.7[4][5] |

| Basic Ethanol | 0.65[2][3] | — |

| 94% Ethanol | 0.68[1][3] | — |

Note: The ranges in reported values reflect the sensitivity of these measurements to experimental conditions such as temperature, concentration, and pH.

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is critical for quantitative applications. The following sections detail the standard methodologies.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to a well-characterized standard with a known quantum yield.[6][7][8][9]

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Methodology:

-

Select a Standard: Choose a reference standard with a known quantum yield (Φst) that absorbs and emits in a spectral region similar to the unknown sample (e.g., Rhodamine 6G in ethanol, Φst ≈ 0.95[10]).

-

Prepare Solutions: Prepare a series of solutions of both the unknown sample and the standard in the same solvent. To prevent inner-filter effects, the absorbance of each solution at the excitation wavelength should be kept low, typically below 0.1.[1]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the spectrally corrected fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and standard.

-

Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) is calculated using the following equation[7][9]:

Φx = Φst * ( Ast / Ax ) * ( Fx / Fst ) * ( nx2 / nst2 )

Where:

-

A is the absorbance at the excitation wavelength.

-

F is the integrated area under the corrected emission spectrum.

-

n is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range. It reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a pulsed excitation source.[11][12][13][14][15]

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Detailed Methodology:

-

System Setup: The core components of a TCSPC system include a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, emission filters, a high-speed single-photon detector (like a Single-Photon Avalanche Diode (SPAD) or Photomultiplier Tube (PMT)), and timing electronics.[12][14]

-

Excitation and Detection: The sample is excited by the laser pulse. A SYNC signal from the laser electronics is sent to the TCSPC module, marking the "start" time.[14] The sample fluoresces, and a single emitted photon passes through the filter to the detector. The detector generates an electrical pulse, which serves as the "stop" signal.

-

Timing and Histogramming: The TCSPC electronics measure the precise time delay between the "start" and "stop" signals for millions of individual photon events.[11][14] A histogram is constructed where the x-axis is the time delay and the y-axis is the number of photons detected at that delay. This histogram represents the statistical fluorescence decay profile.[11]

-

Data Analysis: The resulting decay curve is fitted to an exponential decay model (or multi-exponential model if the decay is complex) to extract the fluorescence lifetime (τ). This analysis must account for the instrument response function (IRF), which is measured using a scattering solution.

Core Influencing Factors

The photophysical properties of this compound are not static and can be significantly altered by its environment. Understanding these factors is crucial for robust assay development.

Caption: Key factors modulating the photophysical properties of this compound.

-

Temperature: The fluorescence yield of Rhodamine B is known to be temperature-dependent.[1][3] An increase in temperature typically leads to a decrease in fluorescence intensity and quantum yield as non-radiative decay pathways become more probable.[3][16]

-

Concentration: At high concentrations (typically >10⁻³ M), Rhodamine B can form non-fluorescent dimers or aggregates, which leads to quenching and a reduction in the measured fluorescence lifetime.[4][17]

-

Solvent Environment: As shown in Table 1, solvent polarity significantly impacts quantum yield. Furthermore, interactions with solutes, such as proteins or polysaccharides, can alter the fluorescence lifetime.[18]

-

Molecular Conjugation: When this compound is covalently attached to a biomolecule, its local environment is fundamentally changed. This can lead to significant shifts in both quantum yield and lifetime due to factors like steric hindrance, local polarity changes, or proximity to quenching moieties like tryptophan residues.

References

- 1. omlc.org [omlc.org]

- 2. scispace.com [scispace.com]

- 3. Rhodamine B - Wikipedia [en.wikipedia.org]

- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 7. agilent.com [agilent.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. jasco-global.com [jasco-global.com]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 12. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 13. becker-hickl.com [becker-hickl.com]

- 14. photon-force.com [photon-force.com]

- 15. picoquant.com [picoquant.com]

- 16. Optical properties of cooled Rhodamine B in ethanol [opg.optica.org]

- 17. web.usm.my [web.usm.my]

- 18. Fluorescence lifetime of Rhodamine B in aqueous solutions of polysaccharides and proteins as a function of viscosity and temperature - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

The Mechanism of Fluorescence in Rhodamine B Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence of Rhodamine B and its amine derivatives. We will delve into the photophysical principles, environmental influences, and key experimental methodologies used to characterize this versatile class of fluorophores.

Core Fluorescence Mechanism

The fluorescence of Rhodamine B and its derivatives is fundamentally controlled by a structural equilibrium between two states: a colorless, non-fluorescent spirolactam (or spirolactone for Rhodamine B itself) form and a vividly colored, highly fluorescent open zwitterionic form.[1][2][3][4][5] The transition between these two states is the basis for its use as a sensor, as this equilibrium is highly sensitive to the surrounding chemical environment.[1][6]

The Spirolactam-Zwitterion Equilibrium

In the "off" state, the molecule exists in a closed spirolactam ring structure. In this conformation, the π-electron system of the xanthene core is interrupted, preventing the absorption of visible light and subsequent fluorescence.[7][8][9]

Upon interaction with an analyte, typically a proton (H⁺) in acidic environments, the spirolactam ring is opened.[2][5][7] This ring-opening creates the "on" state, a zwitterionic structure with an extended, planar π-conjugated system across the xanthene backbone.[4] This conjugated system is an efficient chromophore that absorbs light in the visible spectrum (typically green-yellow) and emits it at a longer wavelength (orange-red), resulting in strong fluorescence.[]

The general mechanism for many Rhodamine B amine-based sensors involves the protonation of a specific amine group, which triggers the ring-opening process and subsequent fluorescence enhancement.[7][9][11]

Photo-induced Electron Transfer (PET) Quenching

An alternative fluorescence quenching mechanism observed in some this compound derivatives is Photo-induced Electron Transfer (PET), also known as "off-on" quenching.[7] In this process, the fluorophore is electronically coupled to an amine moiety. Upon excitation, a lone pair of electrons from the nitrogen atom is transferred to the excited fluorophore, providing a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence.[7]

When the amine group is protonated (e.g., in acidic conditions), the lone pair of electrons is no longer available for transfer. This disruption of the PET process blocks the non-radiative decay pathway, forcing the excited fluorophore to relax by emitting a photon, thereby restoring fluorescence.[7]

Quantitative Photophysical Properties

The photophysical characteristics of this compound are highly dependent on environmental factors. Key quantitative parameters are summarized below.

| Property | Value | Conditions | Reference(s) |

| Excitation Max (λex) | ~570 nm | General | [4][] |

| 552 nm | Methanol | [12] | |

| 557 nm | Water | [12] | |

| Emission Max (λem) | ~590 nm | General | [4][] |

| 577 nm | Methanol | [12] | |

| 580 nm | Water | [12] | |

| Fluorescence Quantum Yield (Φf) | 0.40 - 0.97 | Varies with solvent and derivative | [5][13][14][15] |

| 0.65 | Basic Ethanol | [5] | |

| 0.49 - 0.70 | Ethanol | [5][16] | |

| 0.45 | pH 2.0 | [14] | |

| 0.28 | Derivative at pH 4.4 | [6] | |

| Fluorescence Lifetime (τf) | 1.0 - 5.0 ns | General for Rhodamines | [17] |

| ~1.60 ns | Amide derivative | [13] |

Experimental Protocols

Characterizing the fluorescence mechanism of this compound derivatives involves several key experimental techniques.

Synthesis and Characterization of Rhodamine B Amide

This protocol outlines the general synthesis of a Rhodamine B amide derivative, which converts the fluorescent open form to the non-fluorescent, ring-closed spirolactam, creating the basis for an "off-on" sensor.

Methodology:

-

Reaction Setup: Dissolve Rhodamine B in a suitable solvent such as ethanol.

-

Amine Addition: Add an excess of an amine (e.g., ethylenediamine) to the solution.[9][14]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the characteristic pink color of Rhodamine B disappears, indicating the formation of the colorless spirolactam.

-

Purification: After cooling, the product is purified. This may involve removing the solvent under reduced pressure and purifying the resulting solid/resin via column chromatography (e.g., using neutral aluminum oxide).[14]

-

Characterization: Confirm the structure of the synthesized amide using analytical techniques such as:

pH Titration for Fluorescence Analysis

This experiment determines the pH sensitivity and pKa of a this compound derivative by measuring the fluorescence response across a range of pH values.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the this compound derivative in an organic solvent (e.g., ethanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 10).

-

Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer to a final, constant concentration (e.g., 0.3 - 1.0 µM). Ensure the final percentage of organic solvent is low and consistent across all samples.[7]

-

Spectrofluorometry:

-

Set the excitation wavelength to the known absorbance maximum of the open-form Rhodamine B (e.g., 560 nm).[14]

-

Record the fluorescence emission spectrum for each sample across the expected emission range (e.g., 570-700 nm).

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the pH of the solution.

-

Fit the resulting sigmoidal curve using a suitable dose-response equation to determine the pKa value, which represents the pH at which the fluorescence is at 50% of its maximum.[14]

-

Determination of Relative Fluorescence Quantum Yield (Φf)

The relative method is a widely used protocol to determine the fluorescence quantum yield of a compound by comparing it to a well-characterized standard.[15]

Methodology:

-

Standard Selection: Choose a standard fluorophore with a known quantum yield whose absorption and emission spectra overlap with the sample. Fluorescein is a common choice for comparison with Rhodamine B.[15]

-

Absorbance Measurement:

-

Prepare dilute solutions of both the standard and the unknown sample in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations so that the absorbance is low (< 0.1) to avoid inner-filter effects.[16]

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite both the standard and the unknown sample at the same wavelength.

-

Record the full, spectrally corrected emission spectrum for each.[15]

-

-

Calculation:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (F_st) and the unknown sample (F_x).

-

Calculate the relative quantum yield (Φ_x) using the following equation:[15] Φ_x = Φ_st * (F_x / F_st) * (A_st / A_x) * (n_x² / n_st²)

-

Where:

-

Φ is the quantum yield.

-

F is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts x and st denote the unknown sample and the standard, respectively. If the same solvent is used, the refractive index term (n_x² / n_st²) cancels out.

-

-

References

- 1. A fluorescent diastereoselective molecular sensor for 1,2-aminoalcohols based on the rhodamine B lactone–zwitterion equilibrium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. lifetein.com [lifetein.com]

- 5. Rhodamine B - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 11. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01573G [pubs.rsc.org]

- 15. jascoinc.com [jascoinc.com]

- 16. omlc.org [omlc.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of Rhodamine B Amine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of rhodamine B amine derivatives in a range of common laboratory solvents. Understanding these properties is critical for the effective application of these fluorescent probes in diverse fields, including drug development, bio-imaging, and analytical chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams to elucidate the relationships between solvent properties and the behavior of this compound.

Introduction to this compound

Rhodamine B is a well-established fluorescent dye known for its high quantum yield and photostability.[1] Amine-functionalized derivatives of rhodamine B, such as rhodamine B ethylenediamine, are particularly valuable as they allow for covalent labeling of biomolecules and other target structures.[2] The solubility and stability of these amine derivatives in various solvents are paramount for their successful use in experimental assays and formulation development. Factors such as solvent polarity, pH, temperature, and light exposure can significantly impact their performance.

Solubility of this compound

The solubility of rhodamine B and its amine derivatives is largely dictated by the polarity of the solvent. As ionic compounds, they generally exhibit higher solubility in polar solvents.[3] The following tables summarize the available quantitative and qualitative solubility data for rhodamine B, which can be considered a close proxy for its amine derivatives.

Table 1: Quantitative Solubility of Rhodamine B in Various Solvents

| Solvent | Solvent Type | Solubility (g/L) | Temperature (°C) |

| Water | Polar Protic | 8 - 50[1][2][4][5] | 20 |

| Ethanol | Polar Protic | ~15[1][5] | Not Specified |

| 30% Acetic Acid | Polar Protic | ~400[2][4] | Not Specified |

| Methanol | Polar Protic | Soluble[6] | Not Specified |

Table 2: Qualitative Solubility of Rhodamine B in Various Solvents

| Solvent | Solvent Type | Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble |

| Acetonitrile | Polar Aprotic | Slightly soluble |

| Acetone | Polar Aprotic | Slightly soluble[4] |

| Benzene | Nonpolar | Soluble[4] |

| Ether | Nonpolar | Soluble[7] |

| Hot Xylene | Nonpolar | Soluble[7] |

| Methyl Cellosolve | Polar Protic | Slightly soluble[4] |

| Chloroform | Nonpolar | Expected to be soluble |

| Dichloromethane (DCM) | Nonpolar | Expected to be slightly soluble |

Stability of this compound

The stability of this compound is influenced by several factors, including the chemical nature of the solvent, pH, temperature, and exposure to light. Degradation can lead to a loss of fluorescence and the formation of interfering byproducts.

pH Stability

Rhodamine B and its amine derivatives exist in a pH-dependent equilibrium between a fluorescent "open" form and a non-fluorescent, colorless "closed" spirolactone form.[1] In acidic conditions, the open, fluorescent form is dominant, while in basic conditions, the equilibrium shifts towards the non-fluorescent spirolactone.[1] This transition is a critical consideration for assays and formulations in aqueous systems.

Chemical Stability

Rhodamine B is known to be incompatible with strong oxidizing agents.[4] Solutions of rhodamine B can also be decomposed by chlorinated tap water.[1][2][5] For long-term storage, it is recommended to use glass containers as the dye can adsorb to plastics.[1][2][5]

Photostability

Rhodamine dyes are generally considered to be highly resistant to photobleaching.[1] However, prolonged exposure to high-intensity light can lead to photodegradation. The rate of photodegradation can be influenced by the solvent environment and the presence of other molecules.[1]

Thermal Stability

The fluorescence intensity of rhodamine B is temperature-dependent, with a decrease in intensity observed at higher temperatures.[1] While specific data on the thermal degradation kinetics in various organic solvents is limited, it is generally advisable to store solutions at cool temperatures and protected from light to minimize degradation.

Table 3: Factors Affecting the Stability of this compound in Solution

| Factor | Effect |

| pH | Exists in a pH-dependent equilibrium between fluorescent (acidic) and non-fluorescent (basic) forms.[1] |

| Oxidizing Agents | Incompatible with strong oxidizing agents, leading to degradation.[4] |

| Chlorinated Water | Decomposes in the presence of chlorine.[1][2][5] |

| Light Exposure | Generally photostable, but prolonged exposure can cause photodegradation.[1] |

| Temperature | Fluorescence intensity decreases with increasing temperature.[1] Elevated temperatures may accelerate degradation. |

| Storage Container | Adsorbs to plastics; glass containers are recommended for storage.[1][2][5] |

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a method for determining the quantitative solubility of this compound in a specific solvent.

Materials:

-

This compound derivative

-

Solvent of interest (e.g., ethanol, DMF, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Spectrophotometer or fluorometer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a volumetric flask.

-

Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance or fluorescence of the standard solutions and the saturated solution at the wavelength of maximum absorbance or emission.

-

Create a calibration curve by plotting the absorbance/fluorescence versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Protocol for Assessing Stability (HPLC-Based Method)

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time in a given solvent.

Materials:

-

This compound solution in the solvent of interest

-

HPLC system with a suitable detector (UV-Vis or fluorescence)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

-

Forced degradation equipment (e.g., UV lamp, oven)

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method that can separate the parent this compound from its potential degradation products. A common mobile phase for rhodamine B analysis consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[8]

-

Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

-

Forced Degradation Studies (Optional but Recommended):

-

To demonstrate the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light).

-

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.

-

-

Stability Study:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Store the solution under specific conditions (e.g., room temperature with light exposure, 4°C in the dark, 40°C in the dark).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.

-

Analyze the aliquot by the validated HPLC method.

-

Quantify the peak area of the this compound peak. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

-

Calculate the percentage of the remaining this compound at each time point to determine the degradation rate.

-

Visualizing Key Relationships

The following diagrams illustrate the logical relationships governing the solubility and stability of this compound.

Caption: Factors influencing this compound's properties.

Caption: Workflow for this compound stability assessment.

Conclusion

The solubility and stability of this compound are critical parameters that dictate its utility in various scientific applications. This guide has provided a comprehensive overview of these properties, summarizing available data and presenting detailed experimental protocols for their determination. While this compound exhibits good solubility in polar solvents, its stability is significantly influenced by pH, light, and the presence of certain chemical agents. Researchers and drug development professionals should carefully consider these factors to ensure the reliable performance of this compound in their experimental and formulation endeavors. The provided protocols and diagrams serve as a valuable resource for the systematic evaluation of this important fluorescent probe.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. columbia.edu [columbia.edu]

- 4. RHODAMINE B - Ataman Kimya [atamanchemicals.com]

- 5. Rhodamine B - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Rhodamine B Amine and its Derivatives: A Technical Guide to Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Rhodamine B amine and its commonly used derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for the effective application of these powerful fluorescent probes in a variety of research and development settings. This document details the spectroscopic characteristics, experimental protocols for spectral measurement and bioconjugation, and key applications of these versatile fluorophores.

Spectroscopic Properties of Rhodamine B and its Amine-Reactive Derivatives

Rhodamine B and its derivatives are xanthene dyes renowned for their high fluorescence quantum yields and photostability, making them invaluable tools in biological imaging and diagnostics.[1][2][3] The core structure of Rhodamine B can be chemically modified to introduce amine-reactive functional groups, such as isothiocyanates and hydrazides, enabling covalent labeling of biomolecules.[1][4] The spectral properties of these dyes can be influenced by environmental factors including solvent polarity, pH, and conjugation to macromolecules.[1][5]

The following table summarizes the key spectroscopic data for Rhodamine B and its common amine-reactive derivatives.

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Condition | Quantum Yield (Φ) | Reference(s) |

| Rhodamine B | 546 | 567 | - | - | [6][7] |

| 545 | 566 | - | - | [8] | |

| 553 | 627 | Methanol | - | ||

| 570 | 590 | - | - | [1] | |

| 550 | 570 | Ethanol | - | [9] | |

| ~560 | ~583 | - | 0.40 | [10] | |

| - | - | Ethanol | 0.7 | [11] | |

| - | - | PBS | 0.43 | [11] | |

| Rhodamine B isothiocyanate (RITC) | 544 | 576 | - | - | [12] |

| 570 | 595 | - | - | [4] | |

| 543 | 580 | Methanol | - | ||

| Rhodamine B hydrazide | 510 | 578 | Conventional detection | - | [13][14][15] |

| 554 (absorption) | 574 | Sulfite detection | - | [14][15] |

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the fundamental steps for determining the excitation and emission spectra of a fluorescent compound like this compound.

Instrumentation:

-

A spectrofluorometer equipped with an excitation and an emission monochromator.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Rhodamine B derivative in a suitable solvent (e.g., ethanol, PBS) in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[16]

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission. If this is unknown, a preliminary emission scan can be performed using an estimated excitation wavelength.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 400-600 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 520-700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Data Correction: Correct the raw spectra for instrumental variations in lamp intensity and detector response as a function of wavelength.[16]

Protocol for Protein Conjugation with Amine-Reactive Rhodamine B

This protocol describes the covalent labeling of proteins with amine-reactive Rhodamine B derivatives, such as Rhodamine B isothiocyanate (RITC) or an N-hydroxysuccinimide (NHS) ester of Rhodamine B.

Materials:

-

Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).[][18]

-

Amine-reactive Rhodamine B derivative (e.g., RITC).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification.[]

Procedure:

-

Prepare Dye Stock Solution: Dissolve the amine-reactive Rhodamine B derivative in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.

-

Prepare Protein Solution: Adjust the concentration of the protein solution to 2-5 mg/mL in the appropriate conjugation buffer. The buffer should be free of primary amines (e.g., Tris) that would compete for reaction with the dye.[][18]

-

Conjugation Reaction:

-

Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. A common starting point is a 5-10 fold molar excess of dye to protein.[]

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

-

Purification:

-

Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[]

-

Collect the fractions containing the labeled protein.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the Rhodamine B derivative (around 550-570 nm).[]

Synthesis of Rhodamine B Hydrazide

Rhodamine B hydrazide can be synthesized from Rhodamine B and hydrazine hydrate. This derivative is often used as a chemosensor.[19]

Materials:

-

Rhodamine B

-

Hydrazine hydrate (80%)

-

Ethanol

-

Microwave reactor (optional, can also be performed with conventional heating)[19]

Procedure (Microwave-Assisted): [19]

-

In a microwave-safe vessel, dissolve Rhodamine B in ethanol.

-

Add hydrazine hydrate to the solution.

-

Place the vessel in a microwave reactor and heat to a specified temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the mixture.

-

The product can be purified by recrystallization or column chromatography.

Visualizing Experimental Workflows and Principles

To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

Caption: Workflow for protein conjugation with amine-reactive Rhodamine B.

Caption: Simplified Jablonski diagram of fluorescence.

Applications in Research and Development

This compound derivatives are widely employed in various life science applications due to their bright fluorescence and ability to be conjugated to biomolecules.

-

Fluorescence Microscopy: Labeled antibodies and other proteins are used to visualize the localization and dynamics of specific targets within fixed and living cells.[][20]

-

Flow Cytometry: Rhodamine B conjugates are utilized for the identification and sorting of cells based on the expression of specific cell surface or intracellular markers.[2][20]

-

Fluorescence Resonance Energy Transfer (FRET): Rhodamine B can serve as an acceptor molecule in FRET-based assays to study molecular interactions and enzymatic activities.[1]

-

Biosensing: The fluorescence of certain Rhodamine B derivatives can be modulated by the presence of specific ions or molecules, enabling their use as chemosensors.[21]

References

- 1. lifetein.com [lifetein.com]

- 2. Rhodamine B - Wikipedia [en.wikipedia.org]

- 3. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]

- 4. Rhodamine B isothiocyanate (mixed isomers) | CAS 944130-99-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 7. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]

- 12. rhodamine B isothiocyanate (CHEBI:60604) [ebi.ac.uk]

- 13. caymanchem.com [caymanchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. omlc.org [omlc.org]

- 18. abcam.co.jp [abcam.co.jp]

- 19. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 21. RBAP, a Rhodamine B-Based Derivative: Synthesis, Crystal Structure Analysis, Molecular Simulation, and Its Application as a Selective Fluorescent Chemical Sensor for Sn2+ - PMC [pmc.ncbi.nlm.nih.gov]

The Spirolactam Form of Rhodamine B Amine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, fluorescence-switching mechanisms, and applications of rhodamine B spirolactam probes in scientific research and drug development.

The spirolactam form of rhodamine B amine represents a versatile and powerful tool in the arsenal of researchers, scientists, and drug development professionals. This class of molecules serves as a foundation for the design of "smart" fluorescent probes capable of detecting and quantifying subtle changes in their environment. Their unique ability to exist in a dynamic equilibrium between a non-fluorescent, colorless spirolactam state and a highly fluorescent, colored open-ring state makes them invaluable for a wide range of applications, from cellular imaging to environmental monitoring. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and key applications of rhodamine B spirolactam amines.

Core Principles: The Chemistry of Fluorescence Switching

The functionality of rhodamine B spirolactam probes is rooted in a reversible structural transformation. In its resting state, the molecule exists in a closed spirolactam ring structure. This configuration disrupts the π-electron conjugation of the xanthene core, rendering the molecule colorless and non-fluorescent.[1] However, upon interaction with specific stimuli, such as protons (acidic pH) or certain metal ions, the spirolactam ring opens. This ring-opening event restores the π-conjugation, leading to a dramatic increase in visible light absorption and a strong fluorescence emission, typically in the orange-red region of the spectrum. This "turn-on" fluorescence response is the hallmark of these probes.

The equilibrium between the closed and open forms is influenced by several factors, including the nature of the amine substituent, solvent polarity, and temperature.[2] By rationally modifying the chemical structure of the amine moiety, researchers can fine-tune the probe's sensitivity and selectivity for a particular analyte.

Quantitative Data Summary

The photophysical and chemical properties of rhodamine B spirolactam derivatives can be tailored by altering the substituent on the amide nitrogen. The following tables summarize key quantitative data for several reported derivatives, providing a comparative overview for probe selection and design.

Table 1: Physicochemical Properties of Selected Rhodamine B Spirolactam Probes

| Probe/Derivative | pKa | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target Analyte | Reference |

| Rhodamine B-based probe A | 5.81 | ~560 | 580 | 0.26 | pH | [3] |

| Rhodamine B-based probe B | 5.45 | ~620 | 644 | 0.21 | pH | [3] |

| Rhodamine B-based probe C | 6.97 | ~720 | 744 | 0.10 | pH | [3] |

| Rh-BMDZ | 6.9 | ~560 | 585 | Not Reported | pH | [4] |

| Rh-APD | 5.7 | Not Reported | Not Reported | Not Reported | pH | [5] |

| Phenanthrene-Rhodamine Dyad | 2.59 ± 0.04 | 560 | 582 | 0.45 | pH | [6] |

| RhB-DCT | Not Applicable | ~562 | Not Reported | Not Reported | Fe3+ | [7] |

Note: Spectroscopic properties are often dependent on solvent and pH conditions. The values presented here are under optimal reported conditions for the open, fluorescent form.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of rhodamine B spirolactam probes. Below are generalized methodologies for the synthesis of a rhodamine B spirolactam and its use in pH and metal ion detection.

Synthesis of a Generic Rhodamine B Spirolactam Amine

This protocol is a generalized procedure based on the synthesis of N-substituted rhodamine B spirolactams.

Materials:

-

Rhodamine B

-

Thionyl chloride (SOCl2) or a peptide coupling agent (e.g., EDC·HCl and HOBt)

-

The desired primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Activation of Rhodamine B:

-

Method A (Acid Chloride): Reflux rhodamine B with an excess of thionyl chloride in an anhydrous solvent for several hours to form rhodamine B acid chloride. Remove the excess thionyl chloride under reduced pressure.

-

Method B (Peptide Coupling): Dissolve rhodamine B in an anhydrous solvent. Add a peptide coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).[1] Stir the mixture at room temperature for 30 minutes.

-

-

Amide Formation:

-

Dissolve the desired amine in an anhydrous solvent.

-

Slowly add the amine solution to the activated rhodamine B solution from step 1 at 0 °C.

-

Add a base such as triethylamine to neutralize the generated acid.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure spirolactam product.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry. The formation of the spirolactam can be confirmed by the appearance of a characteristic peak for the spiro carbon at around 65-70 ppm in the 13C NMR spectrum.[1]

-

pH Sensing Using a Rhodamine B Spirolactam Probe

Materials:

-

Stock solution of the rhodamine B spirolactam probe in a suitable organic solvent (e.g., ethanol or DMSO).

-

A series of buffer solutions with a range of pH values.

-

UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

-

Preparation of Test Solutions:

-

Prepare a series of solutions containing a fixed concentration of the rhodamine B spirolactam probe in the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and probe behavior.

-

-

Spectroscopic Measurements:

-

For each test solution, record the UV-Vis absorption spectrum to observe the appearance of the characteristic absorbance band of the open form (typically around 550-560 nm) as the pH decreases.

-

Record the fluorescence emission spectrum by exciting at or near the absorption maximum of the open form.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity at the respective maxima as a function of pH.

-

Determine the pKa of the probe by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half of the maximum.

-

Metal Ion Detection Using a Rhodamine B Spirolactam Probe

Materials:

-

Stock solution of the rhodamine B spirolactam probe in a suitable solvent.

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in water or an appropriate solvent.

-

Buffer solution at a pH where the probe is in its closed, non-fluorescent form.

-

UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

-

Selectivity Screening:

-

Prepare a series of solutions containing the probe in the buffer.

-

To each solution, add a different metal ion from the stock solutions to a final concentration typically in the micromolar range.

-

Visually inspect for a color change and measure the fluorescence spectrum to identify which metal ion induces a "turn-on" response.

-

-

Titration Experiment:

-

For the selected metal ion, prepare a series of solutions with a fixed probe concentration and increasing concentrations of the metal ion.

-

Record the fluorescence intensity at the emission maximum for each solution.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the metal ion concentration.

-

From this titration curve, determine the detection limit and the binding stoichiometry (e.g., using a Job's plot).

-

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is key to understanding and utilizing rhodamine B spirolactam probes effectively.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Rhodamine B - Wikipedia [en.wikipedia.org]

- 3. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A single rhodamine spirolactam probe for localization and pH monitoring of mitochondrion/lysosome in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. en.lnu.edu.cn [en.lnu.edu.cn]

- 6. Synthesis and spectroscopic characterization of a fluorescent phenanthrene-rhodamine dyad for ratiometric measurements of acid pH values - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ01573G [pubs.rsc.org]

- 7. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]

Rhodamine B Amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rhodamine B amine, a fluorescent dye with significant applications in biological research and drug development. This document details its physicochemical properties, experimental protocols for its use in fluorescent labeling, and its application in cellular imaging.

Core Properties of Rhodamine B and its Derivatives

Rhodamine B and its amine-functionalized derivative are xanthene dyes known for their high quantum yield and photostability, making them valuable tools for fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C28H31N3O3 | 457.56 |

| Rhodamine B | C28H31ClN2O3 | 479.01 |

Experimental Protocols

Fluorescent Labeling of Saccharides

This compound serves as a highly sensitive derivatization reagent for monosaccharides and oligosaccharides.[2][] The protocol involves the reaction of the amine group with the reducing end of the saccharide under acidic conditions.[2]

Protocol: Derivatization of Monosaccharides with this compound

-

Reagent Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare an acidic catalyst solution (e.g., acetic acid in methanol).

-

-

Derivatization Reaction:

-

Mix the saccharide sample with the this compound solution and the acidic catalyst.

-

Incubate the mixture at an elevated temperature (e.g., 65°C) for a specific duration (e.g., 2 hours) to facilitate the reaction.

-

-

Analysis:

-

The resulting fluorescently labeled saccharides can be analyzed by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Peptide Labeling via Solid-Phase Synthesis

Rhodamine B can be conjugated to peptides during solid-phase peptide synthesis (SPPS). This method allows for the precise incorporation of the fluorescent label at a specific site within the peptide sequence.

Protocol: On-Resin Conjugation of Rhodamine B to a Peptide [4]

-

Peptide Synthesis:

-

Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS chemistry.[4]

-

-

N-terminal Deprotection:

-

Remove the final Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of piperidine in DMF.[4]

-

-

Rhodamine B Coupling:

-

Cleavage and Purification:

-

Cleave the labeled peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purify the crude peptide using preparative RP-HPLC.

-

Experimental and Application Workflows

The following diagrams illustrate common experimental workflows involving this compound and its derivatives.

Application in Cellular Imaging

Rhodamine B and its derivatives are cell-permeable and exhibit strong fluorescence, making them excellent probes for live-cell imaging and tracking of biomolecules.[1] For instance, Rhodamine B-labeled cell-penetrating peptides can be used to monitor their uptake and cytosolic delivery in real-time.[1] While not directly indicative of a specific signaling pathway, this application allows for the visualization of cellular processes such as endocytosis and intracellular trafficking.

References

- 1. lifetein.com [lifetein.com]

- 2. This compound as a highly sensitive fluorescence derivatization reagent for saccharides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Modified with Rhodamine B Peptides for Antiviral Protection of Textile Materials - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling and Use of Rhodamine B Amine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of Rhodamine B amine, a fluorescent dye widely utilized in various scientific disciplines. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][2][3] While some studies suggest it is not a skin irritant, prolonged or repeated exposure should be avoided.[2][4] Animal studies have indicated potential carcinogenic effects, although its carcinogenicity in humans is not fully established.[5]

Hazard Statements:

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for Rhodamine B. It is important to note that occupational exposure limits (PEL or TLV) have not been established by OSHA or ACGIH.[6]

| Parameter | Value | Species | Route of Exposure | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral | [1] |

| 500 mg/kg | Rat | Oral | [4] | |

| Acute Intravenous Toxicity (LD50) | 89.5 mg/kg | Rat | Intravenous | [2][6] |

| Aquatic Toxicity (LC50) | 10 - 100 mg/L (96h) | Gambusia affinis (Mosquito fish) | - | [1] |

| 25 mg/L | Daphnia magna | - | [7] | |

| Aquatic Toxicity (EC50) | 14 - 24 mg/L | Algae, Crustaceans, Zebrafish embryos | - | [8][9] |

| 300 mg/L (30 min) | Pseudomonas putida | - | [1] | |

| 18.56 mg/L | Daphnia magna | - | [7] | |

| Aquatic Toxicity (EC10) | 120 mg/L (30 min) | Pseudomonas putida | - | [1] |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure risk. The following logical workflow outlines the key steps from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]

-

Skin Protection: A lab coat or chemical-resistant apron should be worn.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly after handling the compound.[3][4]

-

Respiratory Protection: If working with the powder form outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is necessary.[2][4]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][10]

-

Protect from moisture and direct sunlight.

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

-

Do not dispose of down the drain or in regular trash.[2]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following flowchart outlines the necessary steps.

Caption: First aid procedures for this compound exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Skin Contact: Wash off with soap and plenty of water for 15-20 minutes.[4] Remove contaminated clothing and wash before reuse. If skin irritation occurs, seek medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols

This compound and its derivatives are extensively used in fluorescence-based applications. Below are detailed methodologies for common experimental procedures.

General Protocol for Staining Fixed Cells

This protocol provides a general guideline for using Rhodamine B to stain fixed cells for fluorescence microscopy.[11]

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)

-

Rhodamine B working solution (concentration to be optimized, typically in the µM range)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11]

-

Washing: Wash the cells three times with PBS.[11]

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[11]

-

Washing: Wash the cells three times with PBS.[11]

-

Staining: Incubate the cells with the Rhodamine B working solution for 20-60 minutes at room temperature, protected from light.[11]

-

Washing: Wash the cells three to five times with PBS to remove unbound dye.[11]

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for Rhodamine B (e.g., excitation ~540-550 nm and emission ~570-590 nm).[11][12]

Protocol for Antibody Labeling with NHS-Rhodamine

This protocol describes the conjugation of an amine-reactive Rhodamine derivative (NHS-Rhodamine) to an antibody.[13]

Materials:

-

Purified antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Rhodamine

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

-

Desalting column or dialysis equipment for purification

Procedure:

-